molecular formula C14H24Cl2N2 B2368535 N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine dihydrochloride CAS No. 1095070-62-4

N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine dihydrochloride

Cat. No. B2368535
CAS RN: 1095070-62-4
M. Wt: 291.26
InChI Key: RHSPTPBBVVJHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine dihydrochloride” is an impurity of Tofaritinib , a pyrrolo [2,3-d]pyrimidine derivative, which is a Janus kinase inhibitor used for the treatment of rheumatoid arthritis . It is also used in the preparation of Janus tyrosine kinase inhibitors for the treatment of autoimmune diseases .


Molecular Structure Analysis

The molecular formula of N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine is C14H22N2 . The InChI code for a related compound, N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride, is 1S/C13H19N5.2ClH/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13;;/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17);2*1H/t9-,11+;;/m1…/s1 .


Physical And Chemical Properties Analysis

The molecular weight of N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine is 218.34 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Proteomics Research

“N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine dihydrochloride” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization to understand their function in the biological context .

Organic Synthesis Intermediates

This compound can be used as an organic synthesis intermediate . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles that allow chemists to design and synthesize structurally complex organic molecules .

Pharmaceutical Intermediates

“N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine dihydrochloride” can also be used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of active pharmaceutical ingredients, which are then used in the production of drugs .

Impurity of Tofaritinib

This compound is an impurity of Tofaritinib . Tofaritinib is a pyrrolo [2,3-d]pyrimidine derivative, used as a Janus kinase inhibitor for the treatment of rheumatoid arthritis .

Preparation of Janus Tyrosine Kinase Inhibitors

“N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine dihydrochloride” is a reagent used in the preparation of Janus tyrosine kinase inhibitors for the treatment of autoimmune diseases . Janus tyrosine kinase inhibitors are a type of medication that function by inhibiting the activity of one or more of the Janus kinase family of enzymes, thereby interfering with the JAK-STAT signaling pathway .

Chromatography and Mass Spectrometry

This compound can be used in chromatography and mass spectrometry . These are analytical techniques used to separate, identify, and quantify each component in a mixture. Chromatography separates the sample into individual substances, and mass spectrometry provides the molecular weight and structural information of each individual substance .

Mechanism of Action

As an impurity of Tofaritinib, N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine dihydrochloride may share similar mechanisms of action. Tofacitinib is a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and psoriatic arthritis .

properties

IUPAC Name

N-methyl-1-[4-(3-methylpiperidin-1-yl)phenyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-12-4-3-9-16(11-12)14-7-5-13(6-8-14)10-15-2;;/h5-8,12,15H,3-4,9-11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSPTPBBVVJHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=C(C=C2)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.